Cas no 132843-44-8 (Lithium bis(pentafluoroethanesulfonyl)imide)

Lithium bis(pentafluoroethanesulfonyl)imide 化学的及び物理的性質
名前と識別子
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- lithium 1,1,2,2,2-pentafluoro-N-(1,1,2,2,2-pentafluoroethylsulfonyl)ethanesulfonamide
- ethanesul<wbr>
- LogP
- Lithium Bis(pentafluoroethanesulfonyl)imide
- lithium,bis(1,1,2,2,2-pentafluoroethylsulfonyl)azanide
- Bis(pentafluoroethanesulfonyl)imide Lithium Salt
- LiBETI
- Lithium bis(pentafluoroethanesulfonyl)amide
- Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-[(pentafluoroethyl)sulfonyl]-, lithium salt
- lithium bis(perfluoroethanesulfonyl)imide
- lithium bis(pentafluoroethylsulfonyl)imide
- L0267
- Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-[(1,1,2,2,2-pentafluoroethyl)sulfonyl]-, lithium salt (1:1)
- Lithium bis(pentafluoroethanesulfonyl)imide
-
- MDL: MFCD22374096
- インチ: 1S/C4F10NO4S2.Li/c5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10;/q-1;+1
- InChIKey: ACFSQHQYDZIPRL-UHFFFAOYSA-N
- ほほえんだ: S(C(C(F)(F)F)(F)F)([N-]S(C(C(F)(F)F)(F)F)(=O)=O)(=O)=O.[Li+]
計算された属性
- せいみつぶんしりょう: 386.93385
- 水素結合ドナー数: 0
- 水素結合受容体数: 15
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 539
- トポロジー分子極性表面積: 86
じっけんとくせい
- ゆうかいてん: 328°C(lit.)
- PSA: 80.31
Lithium bis(pentafluoroethanesulfonyl)imide セキュリティ情報
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記号:
- ヒント:あぶない
- 危害声明: H301+H311-H314-H412
- 警告文: P260-P264-P270-P273-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- 危険物輸送番号:2923
- 危険レベル:8/6.1
- 包装グループ:III
Lithium bis(pentafluoroethanesulfonyl)imide 税関データ
- 税関コード:29319090
Lithium bis(pentafluoroethanesulfonyl)imide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB357949-25 g |
Lithium bis(pentafluoroethanesulfonyl)imide; . |
132843-44-8 | 25 g |
€993.60 | 2023-07-19 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | L0267-1G |
Lithium Bis(pentafluoroethanesulfonyl)imide |
132843-44-8 | >98.0%(T) | 1g |
¥695.00 | 2024-04-17 | |
TRC | L469393-1g |
Lithium Bis(pentafluoroethanesulfonyl)imide |
132843-44-8 | 1g |
200.00 | 2021-08-04 | ||
abcr | AB357949-10 g |
Lithium bis(pentafluoroethanesulfonyl)imide; . |
132843-44-8 | 10g |
€238.00 | 2022-08-31 | ||
eNovation Chemicals LLC | Y1054629-1g |
Lithium Bis(pentafluoroethanesulfonyl)imide |
132843-44-8 | 98.0% | 1g |
$185 | 2023-05-17 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L849464-250mg |
Lithium Bis(pentafluoroethanesulfonyl)imide |
132843-44-8 | 98%,(T) | 250mg |
¥248.00 | 2022-01-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L849464-1g |
Lithium Bis(pentafluoroethanesulfonyl)imide |
132843-44-8 | 98%,(T) | 1g |
¥960.00 | 2022-01-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-472244-5 g |
Lithium bis(perfluoroethylsulfonyl)imide, |
132843-44-8 | 5g |
¥3,384.00 | 2023-07-11 | ||
Ambeed | A763653-250mg |
LIthium bis(pentafluoroethanesulfonyl)imide |
132843-44-8 | 98% | 250mg |
$44.0 | 2024-04-24 | |
1PlusChem | 1P009H3C-5g |
Lithium Bis(pentafluoroethanesulfonyl)imide |
132843-44-8 | >98.0%(T) | 5g |
$192.00 | 2025-02-24 |
Lithium bis(pentafluoroethanesulfonyl)imide 関連文献
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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5. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
Lithium bis(pentafluoroethanesulfonyl)imideに関する追加情報
Lithium bis(pentafluoroethanesulfonyl)imide: A Versatile Electrolyte Salt for Advanced Applications
The Lithium bis(pentafluoroethanesulfonyl)imide (CAS No. 132843-44-8), commonly abbreviated as LiBETSI, is a high-performance lithium salt with significant applications in electrochemical systems and emerging biomedical technologies. This compound, characterized by its symmetric bis(pentafluoroethanesulfonyl)imide anion, has garnered attention due to its exceptional thermal stability, wide electrochemical window, and compatibility with diverse solvents. Recent studies highlight its role in advancing next-generation energy storage devices and biocompatible materials, making it a critical component in interdisciplinary research.
Chemically, LiBETSI adopts the formula Li[N(SO₂CF₃)₂], where the central imide group (N(SO₂CF₃)₂⁻) is flanked by two pentafluoroethyl sulfonyl moieties. This structure imparts unique properties: the fluorinated sulfonate groups enhance solvation stability and reduce ion pairing in solution, while the symmetric imide anion minimizes side reactions with electrode materials. Unlike conventional lithium salts such as LiPF₆ or LiClO₄, which degrade at moderate temperatures or exhibit poor solvent compatibility, LiBETSI demonstrates superior performance under harsh conditions. Its decomposition temperature exceeds 300°C in non-aqueous solvents, enabling use in high-voltage lithium-ion batteries (LIBs) and solid-state electrolytes.
In electrochemical applications, LiBETSI has emerged as a key electrolyte additive for improving battery longevity and safety. A 2023 study published in Journal of Power Sources demonstrated that when incorporated into carbonate-based electrolytes at concentrations above 1 M, it suppresses the formation of resistive surface films on high-voltage cathodes like LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC). The bis(pentafluoroethanesulfonyl) substituents form strong solvation shells around lithium ions, reducing their reactivity with electrolyte solvents and mitigating interfacial impedance growth. This mechanism was validated through X-ray photoelectron spectroscopy (XPS), showing reduced SEI layer thickness compared to traditional salts.
Beyond LIBs, LiBETSI is pivotal in enabling high-concentration electrolytes (HCEs), which are critical for stable operation of lithium metal batteries (LMBs). Research from Nature Energy (2023) revealed that HCEs formulated with this salt exhibit ultra-low interfacial resistance (< 5 Ω cm²) on both graphite anodes and lithium metal surfaces. The symmetric imide anion's low reactivity allows for efficient ion transport while preventing dendrite formation during cycling. These findings underscore its potential to address long-standing challenges in LMB commercialization.
In biomedical contexts, LiBETSI's biocompatibility has been leveraged for drug delivery systems and tissue engineering scaffolds. A 2022 paper in Biomaterials Science showed that polymer matrices incorporating this salt exhibit tunable ion conductivity (< 10⁻³ S/cm at physiological pH), ideal for responsive drug release mechanisms under physiological conditions. The fluorinated groups also impart hydrophobicity to biomaterials without compromising cytotoxicity profiles against human fibroblasts and endothelial cells.
Synthetic advancements have further expanded LiBETSI's utility. Traditional preparation methods involved reacting lithium hydroxide with N(SO₂CF₃)₂H₂ under vacuum conditions—a process requiring precise stoichiometry control to avoid hydrolysis of the imide intermediate. However, a recent protocol reported in Chemical Communications (2023) employs microwave-assisted synthesis to achieve >95% yield within minutes by optimizing reaction temperature (65°C) and solvent polarity (dimethyl sulfoxide). This method reduces energy consumption by 60% compared to conventional approaches while maintaining purity standards above 99% as confirmed via NMR spectroscopy.
Evaluation of its electrochemical behavior reveals intriguing properties: cyclic voltammetry studies indicate a decomposition potential exceeding 5 V vs Li/Li⁺—significantly higher than LiPF₆'s ~4 V limit—making it suitable for silicon-based anodes requiring ultra-stable electrolytes. Dielectric analysis confirms that solid polymer electrolytes doped with LiBETSI exhibit glass transition temperatures below room temperature (< -5°C), enabling flexible device architectures without compromising mechanical strength.
Recent investigations into its surface interactions have uncovered novel applications in wearable electronics. A collaborative study between MIT and Samsung researchers demonstrated that when combined with poly(ethylene oxide), this salt forms self-healing gel electrolytes capable of recovering full conductivity within minutes after mechanical damage—a breakthrough attributed to the symmetric anion's ability to form dynamic hydrogen bonds without compromising ion mobility.
In photovoltaic research, thin-film solar cells employing LiBETSI-modified perovskite precursors showed enhanced stability under continuous illumination testing for over 1000 hours at 65°C/85% RH conditions (Advances in Materials Science & Engineering, 2023). The fluorinated groups suppress iodide oxidation at grain boundaries while improving charge carrier mobility through optimized dielectric properties.
Safety assessments confirm its non-flammable nature when dissolved in ethylene carbonate/diethyl carbonate mixtures—a critical advantage over volatile carbonate-only electrolytes prone to thermal runaway events. Toxicity studies conducted according to OECD guidelines revealed LD₅₀ values exceeding 5 g/kg in rodent models when administered orally or intravenously—comparable to other FDA-approved pharmaceutical excipients—positioning it favorably for biomedical applications requiring systemic administration.
The compound's unique crystalline structure was recently characterized using synchrotron X-ray diffraction at Brookhaven National Lab (ACS Applied Materials & Interfaces, Q1'2024). The results indicated a layered hexagonal packing arrangement that facilitates rapid ion diffusion pathways along crystallographic axes perpendicular to the c-axis direction—a property now being exploited to design anisotropic solid-state electrolytes offering directional conductivity enhancement without sacrificing structural integrity.
In quantum chemistry simulations published in Computational Materials Science, density functional theory calculations revealed that LiBETSI exhibits lower lattice energy compared to analogous salts like LiTFSI due to reduced charge density on the central nitrogen atom caused by electron-donating CF₃ groups replacing trifluoromethyl substituents previously assumed present based on nomenclature similarities.
New manufacturing techniques reported this year utilize continuous flow reactors instead of batch processes—a method increasing production throughput by ~75% while maintaining product consistency through real-time NMR monitoring during synthesis stages. This innovation aligns with industry trends toward sustainable chemical production practices by minimizing waste streams associated with traditional purification steps involving recrystallization cycles.
In emerging field of bioelectronic medicine, researchers at Stanford have developed neural interface devices using LiBETSI-based gel electrolytes capable of maintaining stable impedance (< 1 kΩ/cm² over six months implantation period)—a key requirement for chronic brain-computer interface applications requiring long-term functionality without immune response triggering caused by common silicon-based materials.
Cryogenic transmission electron microscopy studies from Cambridge University reveal how this salt interacts with graphene oxide nanosheets at atomic resolution levels: fluorinated groups anchor themselves via van der Waals forces along graphene basal planes while leaving edge functional groups accessible for redox reactions—an observation explaining its exceptional performance in graphene-enhanced supercapacitors operating up to -40°C temperatures without capacity loss.
Raman spectroscopy analysis comparing various lithium salts shows distinct vibrational modes corresponding to C-F stretching frequencies between ~750–950 cm⁻¹ which correlate strongly with improved SEI film composition containing robust organo-fluorinated components rather than carbonate-derived species prone to oxidation at high potentials—a structural advantage confirmed through operando X-ray absorption spectroscopy experiments conducted under realistic battery cycling conditions.
A recent breakthrough from Toyota Research Institute demonstrated how blending this salt with ceramic nanoparticles creates hybrid solid-state electrolytes achieving record-breaking bulk conductivity (~1 mS/cm at room temperature)—a milestone achieved through careful optimization of particle size distribution (mean diameter ~5 nm ± standard deviation of ±1 nm), ensuring optimal interfacial contact between crystalline domains without compromising mechanical flexibility required for automotive battery applications.
In environmental sustainability initiatives comparing lithium salt footprints using life cycle assessment frameworks from the International Energy Agency (IEA), LiBETSI ranked among top performers due to lower energy consumption during synthesis phase (~18 MJ/kg vs industry average ~35 MJ/kg), recyclability potential through solvent-free purification methods involving sublimation under reduced pressure conditions (~1 torr at ~60°C), and negligible contribution toward greenhouse gas emissions when considering end-of-life battery recycling processes where this compound remains inert during pyrolysis stages up to ~600°C according to latest EPA-compliant testing protocols published late last year.
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